2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester
CAS No.: 1817835-85-0
Cat. No.: VC11670138
Molecular Formula: C12H15BF2O3
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1817835-85-0 |
|---|---|
| Molecular Formula | C12H15BF2O3 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| Standard InChI | InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3 |
| Standard InChI Key | MVXBILKGESXTHS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester features a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, a hydroxyl group at the 4-position, and a pinacol-protected boronic ester moiety. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability by shielding the reactive boronic acid, enabling handling under ambient conditions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.06 g/mol | |
| CAS Number | 1817835-85-0 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (two fluorine, one boronate) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for this compound typically reveals distinct signals for the aromatic protons (δ 6.8–7.2 ppm), fluorine atoms (δ -110 to -120 ppm in -NMR), and pinacol methyl groups (δ 1.2–1.4 ppm in -NMR). Mass spectrometry confirms the molecular ion peak at m/z 256.06.
Synthesis and Industrial Preparation
Synthetic Pathways
The primary synthesis route involves reacting 2,5-difluoro-4-hydroxybenzene with pinacolborane () under catalytic conditions. A palladium-based catalyst (e.g., Pd(dppf)Cl) facilitates boronation, achieving yields exceeding 70%. Alternative methods adapt Miyaura borylation protocols, utilizing diboron reagents like bis(pinacolato)diboron () .
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 2,5-Difluoro-4-hydroxybenzene | |
| Boron Source | Pinacolborane () | |
| Catalyst | Pd(dppf)Cl (5 mol%) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 80°C, 12 hours | |
| Yield | 72–85% |
Optimization Challenges
Side reactions, such as protodeboronation or hydroxyl group oxidation, necessitate inert atmospheres (N/Ar) and anhydrous conditions. Purification via silica gel chromatography with ethyl acetate/petroleum ether mixtures (10:90 v/v) isolates the product as a faint yellow solid.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of pharmaceutical synthesis. For example, coupling with 5-bromo-2-methylthiazole derivatives yields biaryl structures prevalent in kinase inhibitors . The fluorine atoms enhance electron-withdrawing effects, directing regioselectivity in coupling reactions .
Hydroxyl Group Functionalization
The 4-hydroxyl group serves as a handle for further derivatization. Acylation or alkylation reactions convert it into esters or ethers, broadening utility in prodrug design. For instance, benzylation under Mitsunobu conditions produces 2,5-difluoro-4-benzyloxyphenylboronic acid pinacol ester, a precursor to anticoagulant candidates .
Research Advancements and Case Studies
Stability Studies
Recent investigations highlight the compound’s stability under acidic conditions (pH 4–6), contrasting with unprotected boronic acids, which hydrolyze rapidly. This property enables its use in aqueous-phase reactions, expanding compatibility with biological systems.
Catalytic Innovations
Palladium-free protocols using nickel catalysts (e.g., NiCl(dppp)) have achieved comparable coupling efficiencies, reducing costs and metal contamination risks . Such advances align with green chemistry principles, emphasizing sustainable synthesis .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C, desiccated | |
| Incompatibilities | Strong acids/bases, oxidizers | |
| Personal Protective Eq. | Gloves, goggles, fume hood |
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